Cas no 82-05-3 (1,9-Benz-10-anthrone)

Pale yellow acicular crystal. Melting point 170 ~ 174 ℃. Insoluble in water \ dilute acid or alkali solution, soluble in ethanol and other organic solvents, soluble in concentrated sulfuric acid, reddish brown and has strong orange fluorescence. Anthraquinone is reduced with iron powder in the presence of copper sulfate to form hydroxyanthraquinone, which is then condensed with acrolein in the presence of sulphuric acid (acrolein is obtained by the reaction of glycerol-5 concentrated sulfuric acid), and finally oxidized with sulfuric acid to obtain phenylanthraquinone. It is a dye intermediate, It is used to produce reduced brilliant green ffb\ reduced olive green b\ reduced grey m\ reduced black BBN, etc. as a sensitizer, it is used in degradable thermoplastic products< Br>
1,9-Benz-10-anthrone structure
1,9-Benz-10-anthrone structure
1,9-Benz-10-anthrone
82-05-3
C17H10O
230.260704517365
MFCD00003585
34268
87563233

1,9-Benz-10-anthrone Properties

Names and Identifiers

    • Tetraphen-12(7H)-one
    • 7H-Benz[de]anthracen-7-one
    • benz(d e)anthracen-7-one
    • Benzanthrone
    • 7H-benz[d,e]anthracene-7-one
    • 7H-benz<d,e>anthracen-7-one
    • BENZAMIDE OXIME
    • benzamidoxide
    • Benzamidoxim
    • BENZAMIDOXIME
    • Benzamidoxine
    • Benzamidrazon*HCl
    • benzamidrazone hydrochloride
    • benzenylamidoxime
    • benzenylaminoxime
    • benzohydroxamamide
    • de>anthracene-7-one
    • N-hydroxybenzenecarboximidamide
    • N'-hydroxybenzimdamide
    • 7-Oxobenz[de]anthracene
    • Benz[de]anthracen-7-one
    • Benzanthone
    • Benzanthrenone
    • Naphthanthrone
    • 7H-benzo[de]anthracen-7-one
    • MS-Benzanthrone
    • DYE, benzanthrone
    • Benzoanthrone
    • Mesobenzanthrone
    • benzo[a]phenalen-7-one
    • 1,9-Benzanthrone
    • 7H-Benz(de)anthracen-7-one
    • 7-Oxobenz(de)anthracene
    • Naphthanthrone (VAN)
    • 7H-Benzo(de)anthracen-7-one
    • 7H-Benz(de)anthracene-7-one
    • Benz(de)anthracen-7-one
    • LP5P3RR8Q
    • SPBio_000812
    • CHEBI:93350
    • MFCD00003585
    • EINECS 201-393-3
    • CS-0070954
    • BRD-K76872913-001-02-8
    • NCGC00095343-02
    • B0019
    • WLN: L C6666 1A Q IVJ
    • KBio3_002719
    • NCGC00178030-01
    • benz[de]anthracen-7-on
    • UNII-LP5P3RR8QN
    • STK662686
    • A51111
    • BENZANTHRONE [MI]
    • NSC5189
    • CCRIS 3173
    • SPECTRUM1505272
    • NSC 5189
    • MLS002207268
    • NSC 631641
    • SCHEMBL23838
    • DTXSID8052566
    • AS-56358
    • Spectrum3_001680
    • NSC-631641
    • NSC-5189
    • BENZANTHRONE [HSDB]
    • 1,9-Benz-10-anthrone
    • SMR001306791
    • 82-05-3
    • CCG-38994
    • F0001-2103
    • BSPBio_003499
    • LP5P3RR8QN
    • A840240
    • benzo[a]phenalen-7-one;7H-Benzo[de]anthracen-7-one
    • FT-0621414
    • NSC631641
    • LS-27945
    • 7H-Benz[de]anthracene-7-one
    • NCGC00095343-01
    • Q2075398
    • W-104190
    • CHEMBL1607517
    • AKOS002319374
    • Spectrum2_000766
    • HSDB 5245
    • NS00003051
    • TETRACYCLO[7.7.1.0(2),?.0(1)(3),(1)?]HEPTADECA-1(17),2,4,6,9,11,13,15-OCTAEN-8-ONE
    • +Expand
    • MFCD00003585
    • HUKPVYBUJRAUAG-UHFFFAOYSA-N
    • 1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H
    • O=C1C2C3C(C=CC=2)=CC=CC=3C2C1=CC=CC=2
    • 1455646

Computed Properties

  • 230.07300
  • 0
  • 1
  • 0
  • 230.073165
  • 18
  • 348
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.3
  • 0
  • 17.1

Experimental Properties

  • 4.05120
  • 17.07000
  • 1063
  • 1.5000 (estimate)
  • 436.2°C at 760 mmHg
  • 172.0 to 176.0 deg-C
  • 196.1 °C
  • Powder
  • Stable. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol and other organic solvents. Dissolve in sulfuric acid to form an orange liquid with red light and green fluorescence.
  • 1.0929 (rough estimate)

1,9-Benz-10-anthrone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003A0A-25g
Benzanthrone
82-05-3 98%
25g
$8.00 2024-04-21
A2B Chem LLC
AB52138-25g
Benzanthrone
82-05-3 98%
25g
$7.00 2024-04-19
Aaron
AR003A8M-25g
Benzanthrone
82-05-3 98%
25g
$6.00
abcr
AB137092-25 g
Benzanthrone, 98%; .
82-05-3 98%
25 g
€75.90 2023-07-20
eNovation Chemicals LLC
D388430-1g
Benzanthrone
82-05-3 97%
1g
$135 2022-09-09
Life Chemicals
F0001-2103-0.25g
1,9-Benz-10-anthrone
82-05-3 95%+
0.25g
$18.0 2023-09-07
TRC
B120590-5g
Benzanthrone
82-05-3
5g
$ 138.00 2023-04-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151958-100g
1,9-Benz-10-anthrone
82-05-3 >98.0%(GC)
100g
¥104.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B79540-25g
7H-Benzo[de]anthracen-7-one
82-05-3 98%
25g
¥138.0
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830739-500g
Benzanthrone
82-05-3 98%
500g
1,101.00

1,9-Benz-10-anthrone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  70 °C; 70 °C → 120 °C
1.2 Reagents: Sodium hypophosphite ;  120 °C; 1 h, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  0 °C
Reference
Synthesis optimization of the intermediates of vat dyes benzanthrone
Tian, Hua, Jingxi Huagong Zhongjianti, 2012, 42(1), 51-53

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc ,  Copper sulfate ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 40 °C; 2 h, 40 °C
1.4 Solvents: Water ;  45 min, 40 °C; 40 °C → 80 °C; 2 h, 80 °C → 120 °C; 1 h, 120 °C
Reference
The linkage between reversible Friedel-Crafts acyl rearrangements and the Scholl reaction
Agranat, Israel ; et al, Structural Chemistry, 2019, 30(5), 1579-1610

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.2 Reagents: Acetic acid Solvents: Dichloromethane ,  Water
Reference
Phase-transfer permanganate oxidation of unfunctionalized benzylic positions
Gannon, Sharon M.; et al, Synthesis, 1987, (10), 915-17

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium dichromate Catalysts: Acetic acid
Reference
Catalytic method for the synthesis of benzanthrene and methyl-substituted benzanthrenes
Prostakov, N. S.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(11), 2462-3

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Elimination of Aromatically Combined Hydrogen and Condensation of Aromatic Nuclei by Means of Aluminium Chloride
Scholl, Roland; et al, Justus Liebigs Annalen der Chemie, 1913, 394, 111-77

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Palladium diacetate Solvents: Trifluoroacetic acid ;  36 h, 130 °C
Reference
Pd-catalyzed double C-H bond activation of diaryl ketones for the synthesis of fluorenones
Gandeepan, Parthasarathy; et al, Chemical Communications (Cambridge, 2012, 48(75), 9379-9381

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Water Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  22 h, 130 °C
Reference
Metal-free directed ortho C-H iodination: synthesis of 2'-iodobiaryl-2-carbonitriles
Sarkar, Satinath; et al, European Journal of Organic Chemistry, 2013, 2013(29), 6491-6495

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  5 min, rt; 32 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt
Reference
PhI(OAc)2-BF3-OEt2 mediated domino imine activation, intramolecular C-C bond formation and β-elimination: new approach for the synthesis of fluorenones, xanthones and phenanthridines
Sarkar, Satinath; et al, RSC Advances, 2014, 4(77), 40964-40968

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
Reference
Palladium-Catalyzed Site-Selective Benzocyclization of Naphthoic Acids with Diaryliodonium Salts: Efficient Access to Benzanthrones
Xue, Chenwei; et al, Journal of Organic Chemistry, 2020, 85(23), 15406-15414

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium persulfate ,  Oxygen Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  5 min, rt; 24 h, 80 °C
Reference
Chelation-assisted Pd-catalysed ortho-selective oxidative C-H/C-H cross-coupling of aromatic carboxylic acids with arenes and intramolecular Friedel-Crafts acylation: one-pot formation of fluorenones
Sun, Denan; et al, Chemical Communications (Cambridge, 2016, 52(18), 3635-3638

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Palladium diacetate Solvents: Benzene ;  15 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 - 8 h, 100 °C
Reference
Pd-Catalyzed Multiple C-H Functionalization to Construct Biologically Active Compounds from Aryl Aldoxime Ethers with Arenes
Thirunavukkarasu, Vedhagiri S.; et al, Chemistry - A European Journal, 2011, 17(52), 14723-14726

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; rt → -80 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Diethyl ether ;  10 min, -80 °C
1.3 4 h, -60 °C
Reference
Direct intramolecular arylation of aldehydes promoted by reaction with IPy2BF4/HBF4: synthesis of benzocyclic ketones
Barluenga, Jose; et al, Angewandte Chemie, 2006, 45(19), 3140-3143

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Nitrobenzene
Reference
Unsymmetrically Extended Polyfused Aromatics Embedding Coronene and Perylene Frameworks: Syntheses and Properties
Kumar, Sushil; et al, Organic Letters, 2016, 18(2), 200-203

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Nitrobenzene
Reference
Synthesis and Characterization of Polysubstituted Dibenzopyrenes as Charge-Transporting Materials
Kumar, Sushil; et al, Organic Letters, 2016, 18(19), 4876-4879

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Palladium, (2,2′-bipyridine-κN1,κN1′)bis(nitrato-κO)-, (SP-4-2)- Solvents: Tetrahydrofuran ,  Water ;  2 h, 25 °C
1.2 Reagents: Nitric acid Solvents: Water ;  25 °C; 30 min, 25 °C; 300 min, 25 °C
Reference
One-Pot Catalytic Cleavage of C=S Double Bonds by Pd Catalysts at Room Temperature
Zhu, Ting; et al, Inorganic Chemistry, 2018, 57(15), 9266-9273

Synthetic Circuit 19

Reaction Conditions
Reference
Formation of 3-guaiacylbenzanthrone by the reaction of reduced forms of anthraquinone with quinone methides
Fullerton, Terry J.; et al, Journal of Wood Chemistry and Technology, 1982, 2(1), 97-113

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
New anthracene-series synthesis and new vat dyes
Bally, Oscar, Berichte der Deutschen Chemischen Gesellschaft, 1905, 38, 194-196

Synthetic Circuit 21

Reaction Conditions
Reference
Formation of 3-guaiacylbenzanthrone by the reaction of reduced forms of anthraquinone with quinone methides
Fullerton, Terry J.; et al, Journal of Wood Chemistry and Technology, 1982, 2(1), 97-113

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  10 h, rt
2.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  5 min, rt; 32 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt
Reference
PhI(OAc)2-BF3-OEt2 mediated domino imine activation, intramolecular C-C bond formation and β-elimination: new approach for the synthesis of fluorenones, xanthones and phenanthridines
Sarkar, Satinath; et al, RSC Advances, 2014, 4(77), 40964-40968

1,9-Benz-10-anthrone Raw materials

1,9-Benz-10-anthrone Preparation Products

1,9-Benz-10-anthrone Suppliers

Wuhan Newgreat Chemical Co., Ltd
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